N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide
Description
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a trifluoromethyl (-CF₃) group at the 3-position and a sulfonamide-linked 3,4-dihydroisoquinoline moiety.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)17-7-3-6-15(12-17)18(25)23-9-11-28(26,27)24-10-8-14-4-1-2-5-16(14)13-24/h1-7,12H,8-11,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMLPIQOCQGHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide involves multiple synthetic routes. One common approach includes the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate then reacts with N-(2-aminoethyl)-3,4-dihydroisoquinoline in the presence of a base to yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity. Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones, which may alter its biological activity and chemical stability.
Reduction: : The nitro group (if present) can be reduced to an amine, affecting the compound's pharmacological properties.
Substitution: : The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives, substituted analogs, and modified sulfonyl groups.
Scientific Research Applications
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: : It serves as a valuable building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships and the development of new materials.
Biology: : The compound is used as a probe to investigate biological pathways and molecular interactions, particularly those involving sulfonyl and trifluoromethyl groups.
Medicine: : It has potential as a pharmacophore in drug discovery, especially for targeting specific enzymes or receptors involved in disease pathways.
Industry: : The compound's unique properties make it useful in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound's sulfonyl and trifluoromethyl groups are key to its binding affinity and selectivity for target proteins, enzymes, or receptors. These interactions can modulate biological processes such as enzyme inhibition, receptor activation, or signal transduction, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dihydroisoquinoline Moieties
a) 4-Acetamido-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide
- Structure: Shares the dihydroisoquinoline group but differs in the linker (2-hydroxypropyl vs. sulfonamide-ethyl) and substituents (acetamido vs. trifluoromethyl).
- Synthesis: Prepared via coupling of 4-acetamidobenzoic acid with 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol using HATU/TEA in DCM .
b) N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(1-methylpyrrolidin-3-yl)benzamide
- Structure : Incorporates a methylpyrrolidine substituent on the benzamide, altering steric and electronic properties compared to the trifluoromethyl group.
- Synthesis : Involves tert-butyl 3-oxopyrrolidine-1-carboxylate and NaHMDS-mediated reactions, followed by purification via HPLC .
- Significance: Demonstrates the versatility of dihydroisoquinoline-containing benzamides in medicinal chemistry.
c) N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(oxetan-3-ylamino)benzamide
- Synthesis: Achieved via condensation of 3-(oxetan-3-ylamino)benzamide with a dihydroisoquinoline-containing amine, yielding a 33.9% purified product .
Functional Group Variations: Sulfonamide vs. Hydroxypropyl Linkers
The sulfonamide-ethyl linker in the target compound contrasts with hydroxypropyl linkers in analogs (e.g., compounds from EP 4 219 465 A2). Sulfonamide groups improve metabolic stability and enable stronger hydrogen-bond interactions with targets, whereas hydroxypropyl linkers may enhance conformational flexibility .
a) Antiviral Activity
- Target Compound: Tested as a Middle East Respiratory Syndrome Coronavirus (MERS-CoV) inhibitor, showing moderate plaque reduction (55.3% efficacy at 100 μM) but notable cytotoxicity (268 plaque count in HEK cells) .
- Analogues: N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide: Exhibits lower cytotoxicity (35.5%) but comparable efficacy (0.568 IC₅₀), suggesting a better safety profile .
Table 1: Cytotoxicity and Antiviral Activity
| Compound | Cytotoxicity (% HEK cells) | Plaque Reduction (%) | IC₅₀ (μM) |
|---|---|---|---|
| Target Compound | 55.3 | 55.3 | 0.596 |
| Pyrrolidine-3-carboxamide Analog | 35.5 | 55.3 | 0.568 |
Common Strategies :
Key Differences :
- The target compound’s sulfonamide linkage likely requires sulfonyl chloride intermediates, whereas hydroxypropyl-linked analogs employ amino alcohol precursors .
Physicochemical Properties
- Trifluoromethyl Group : Enhances lipophilicity (logP ~3.5 estimated) and resistance to oxidative metabolism.
Biological Activity
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 443.4 g/mol. Its structure includes a trifluoromethyl group attached to a benzamide framework, which is linked via a sulfonyl group to a 3,4-dihydroisoquinoline moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀F₃N₃O₂S |
| Molecular Weight | 443.4 g/mol |
| CAS Number | 921897-86-1 |
| Melting Point | Not available |
| Solubility | Not available |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of 3,4-Dihydroisoquinoline : Achieved through the Pictet-Spengler reaction involving an arylamine and an aldehyde.
- Sulfonylation : The resulting isoquinoline is treated with a sulfonyl chloride in the presence of a base such as triethylamine.
- Coupling : The sulfonylated intermediate is then coupled with 3-(trifluoromethyl)benzoyl chloride to yield the final product.
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit antifungal properties. For instance, in vitro tests showed effectiveness against pathogenic fungi such as Botrytis cinerea and Phomopsis sp., with varying degrees of inhibition depending on the structural modifications made to the core compound .
Antidepressant and Anticonvulsant Effects
The compound has also been explored for its potential antidepressant and anticonvulsant activities. Its mechanism of action appears to involve modulation of neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE), which are crucial for mood regulation.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymes : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing levels of 5-HT and NE in the central nervous system.
- Interaction with Receptors : The compound likely interacts with various receptors associated with mood disorders and seizure activity.
Case Studies
- Antifungal Study : A study conducted by Min et al. (2016) evaluated several synthesized compounds against B. dothidea and reported that derivatives containing the trifluoromethyl group exhibited significant antifungal activity at concentrations as low as 50 μg/ml .
- Neuropharmacology Research : A pharmacological study indicated that certain derivatives showed promise in animal models for treating depression and epilepsy, highlighting their potential as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide?
- Methodology : The synthesis typically involves multi-step organic reactions, starting with the preparation of the 3,4-dihydroisoquinoline sulfonyl intermediate. Key steps include sulfonylation of the dihydroisoquinoline moiety followed by coupling with 3-(trifluoromethyl)benzamide via an ethyl spacer.
- Critical Parameters : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) for amide bond formation. Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography .
- Optimization : Adjust solvent polarity (e.g., dichloromethane or DMF) and temperature (0–25°C) to maximize yield and minimize side reactions .
Q. How can the structural integrity of this compound be verified post-synthesis?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the dihydroisoquinoline, sulfonyl, and trifluoromethyl groups.
- Mass Spectrometry : High-resolution ESI-MS or HRMS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve the 3D conformation to confirm stereochemistry and intermolecular interactions .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening Protocols :
- Antibacterial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains, comparing efficacy to known sulfonamide drugs .
- Enzyme Inhibition : Test interactions with targets like cholinesterases or proteasomes using fluorometric or colorimetric assays .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict target binding modes?
- Computational Workflow :
Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase or immunoproteasomes).
Docking Software : Use Glide (Schrödinger) with XP scoring, incorporating hydrophobic enclosure and hydrogen-bonding terms for accuracy .
Validation : Cross-check docking poses with mutagenesis data or cryo-EM structures (if available) .
Q. How to resolve contradictory bioactivity data across different assay conditions?
- Case Example : Discrepancies in IC values for enzyme inhibition may arise from:
- Buffer pH : Sulfonamide reactivity varies with protonation states.
- Redox Conditions : The trifluoromethyl group may stabilize or destabilize interactions under oxidative stress.
- Resolution Strategy :
- Standardize assay buffers (e.g., PBS at pH 7.4 vs. Tris-HCl at pH 8.0).
- Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
- Analog Design :
- Core Modifications : Replace dihydroisoquinoline with tetrahydroquinoline or isoquinoline to assess ring saturation effects.
- Substituent Variations : Introduce electron-withdrawing groups (e.g., nitro) on the benzamide ring to enhance electrophilicity.
Q. How to investigate its mechanism of action when target proteins are unknown?
- Approaches :
- Affinity Proteomics : Use pull-down assays with biotinylated derivatives and streptavidin beads to identify binding partners.
- Transcriptomics : RNA-seq analysis of treated cells to pinpoint dysregulated pathways.
- Thermal Shift Assays : Monitor protein stabilization/destabilization in cell lysates .
Q. What methodologies mitigate toxicity in preclinical development?
- In Vitro Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
